molecular formula C19H18N4O4 B340430 N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE

N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE

Cat. No.: B340430
M. Wt: 366.4 g/mol
InChI Key: AUWNPLFSKLQHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the nitro group and the oxadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes.

Chemical Reactions Analysis

Types of Reactions

N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C), ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Major Products Formed

    Reduction: Formation of 2-{3-Amino-4-[(tetrahydro-2-furanylmethyl)amino]phenyl}-5-phenyl-1,3,4-oxadiazole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-NITRO-4-(5-PHENYL-1,3,4-OXADIAZOL-2-YL)PHENYL]-N-TETRAHYDRO-2-FURANYLMETHYLAMINE is unique due to the presence of both the nitro group and the oxadiazole ring, which confer distinct chemical reactivity and biological properties. Its specific substitution pattern also differentiates it from other similar compounds.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

2-nitro-N-(oxolan-2-ylmethyl)-4-(5-phenyl-1,3,4-oxadiazol-2-yl)aniline

InChI

InChI=1S/C19H18N4O4/c24-23(25)17-11-14(8-9-16(17)20-12-15-7-4-10-26-15)19-22-21-18(27-19)13-5-2-1-3-6-13/h1-3,5-6,8-9,11,15,20H,4,7,10,12H2

InChI Key

AUWNPLFSKLQHNC-UHFFFAOYSA-N

SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)[N+](=O)[O-]

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)C3=NN=C(O3)C4=CC=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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